molecular formula C13H13BrFNO2S B13901436 Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate

Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate

Cat. No.: B13901436
M. Wt: 346.22 g/mol
InChI Key: DDGXZRZNCSUPOE-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate is a synthetic organic compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with bromine and fluorine atoms, as well as a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C13H13BrFNO2S

Molecular Weight

346.22 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-fluoro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-9(19-10)5-4-8(15)11(7)14/h4-6H,1-3H3,(H,16,17)

InChI Key

DDGXZRZNCSUPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC(=C2Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-yl)carbamate generally involves:

  • Construction or functionalization of the benzothiophene ring with bromine and fluorine substituents.
  • Introduction of the carbamate protecting group (tert-butoxycarbonyl, Boc) on the nitrogen atom.
  • Use of bases and organic solvents to facilitate coupling and protection reactions.
  • Purification by chromatographic techniques.

Specific Preparation Routes and Conditions

While direct literature on this compound is limited, closely related compounds such as tert-butyl 5-bromothiazol-2-ylcarbamate and analogues with halogen substitutions provide valuable insights into effective methods. The following table summarizes key experimental data relevant to the preparation of such halogenated heterocyclic carbamates, which can be adapted for the target compound:

Entry Starting Material Reagents & Conditions Solvent Base Temperature Time Yield (%) Notes
1 tert-butyl 5-bromothiazol-2-ylcarbamate Cs2CO3, DMF, 50°C N,N-dimethylformamide Cesium carbonate 50°C 1.25 h 67 Coupling with substituted oxathiazolidine derivatives; purification by silica gel chromatography
2 tert-butyl 5-bromothiazol-2-ylcarbamate Cs2CO3, DMF, 60°C N,N-dimethylformamide Cesium carbonate 60°C 1 h 73 Reaction with (4S)-4-((5-chloro-6-fluoro-3-pyridinyl)methyl)-oxathiazolidine; isolated as pale yellow foam
3 tert-butyl 5-bromothiazol-2-ylcarbamate Triphenylphosphine, diethylazodicarboxylate THF - 20°C 15 h 86 Mitsunobu-type reaction for carbamate formation; high yield

Note: The above reactions involve halogenated heterocycles similar in electronic and steric properties to benzothiophene derivatives, indicating that cesium carbonate in DMF at moderate temperatures (50-60°C) is effective for nucleophilic substitution and coupling reactions leading to carbamate formation.

Detailed Reaction Example Adapted for Target Compound

A plausible synthetic route to this compound could follow:

  • Starting Material Preparation: Synthesize or procure 4-bromo-5-fluoro-benzothiophene-2-amine as the key intermediate.

  • Carbamate Protection: React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or cesium carbonate to form the tert-butyl carbamate.

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
    • Temperature: Ambient to 50°C.
    • Time: 1-15 hours depending on method (e.g., Mitsunobu reaction or direct Boc protection).
    • Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate).
  • Expected Yield: Based on analogues, yields range from 60% to 86% depending on reaction specifics and purification efficiency.

Comparative Table of Preparation Methods for Related Carbamates

Method Type Reagents Base Solvent Temp (°C) Time (h) Yield (%) Advantages Limitations
Direct Boc Protection Di-tert-butyl dicarbonate Triethylamine or Cs2CO3 THF or DMF 20-50 1-5 60-75 Simple, mild conditions May require long reaction time
Mitsunobu Reaction Triphenylphosphine, diethylazodicarboxylate - THF 20 15 86 High yield, efficient Uses toxic reagents, longer time
Nucleophilic Substitution Cs2CO3 Cs2CO3 DMF 50-60 1-2 67-73 Good yields, moderate temp Requires careful handling of bases

Research Results and Characterization

  • NMR Spectroscopy: Proton NMR data for similar compounds show characteristic singlets for tert-butyl groups around 1.40 ppm and aromatic protons in the 7.0–8.0 ppm range, confirming carbamate formation and aromatic substitution patterns.

  • Mass Spectrometry: LCMS data indicate molecular ion peaks consistent with the expected molecular weight plus proton ([M+H]+), e.g., m/z 566.8 for related brominated carbamates.

  • Purity: Chromatographic purification yields white to pale yellow solids or foams with high purity suitable for further synthetic applications.

Summary and Recommendations

  • The preparation of this compound can be effectively achieved through carbamate protection of the corresponding amine using di-tert-butyl dicarbonate under basic conditions.

  • Cesium carbonate in DMF at 50-60°C is a preferred base/solvent system for nucleophilic substitution reactions involving halogenated heterocycles.

  • Mitsunobu reaction offers a high-yield alternative but involves more complex reagents and longer reaction times.

  • Purification by silica gel chromatography is standard, with yields ranging from 60% to 86% depending on conditions.

  • Characterization by 1H NMR and LCMS confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiophene derivatives .

Scientific Research Applications

Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate
  • Tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
  • 4-Bromo-2-(Boc-amino)-7-fluorobenzo[b]thiophene-3-carbonitrile

Uniqueness

Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : tert-butyl (4-bromo-5-fluorobenzo[b]thiophen-2-yl)carbamate
  • CAS Number : 2891597-49-0
  • Molecular Formula : C13H13BrFNO2S
  • Molecular Weight : 346.21 g/mol
  • Purity : 97% .

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves reducing oxidative stress and inflammation in astrocytes, thereby enhancing cell survival .
  • Inhibition of Enzymes : Compounds in the same class have shown potential as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of AD. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Anti-inflammatory Properties : The compound may also modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines like TNF-α, contributing to its neuroprotective effects .

Study 1: Neuroprotective Activity

A study evaluated the protective effects of a structurally similar compound on astrocytes exposed to Aβ 1-42. Results indicated that treatment with the compound led to a significant increase in cell viability (62.98% compared to 43.78% in untreated controls), suggesting a protective mechanism against Aβ-induced toxicity .

Study 2: Enzyme Inhibition Profile

In vitro studies assessed the ability of related compounds to inhibit β-secretase and acetylcholinesterase. The findings revealed that these compounds effectively inhibited Aβ aggregation by up to 85% at concentrations of 100 μM, highlighting their potential as therapeutic agents for AD .

Study 3: In Vivo Efficacy

In vivo models using scopolamine-induced memory impairment showed that treatment with compounds similar to this compound resulted in decreased Aβ levels and improved cognitive function compared to controls . However, further studies are required to establish the bioavailability and efficacy of this compound in clinical settings.

Data Table: Biological Activity Overview

Activity TypeMechanism/EffectReference
NeuroprotectionIncreased cell viability in astrocytes
Enzyme Inhibitionβ-secretase IC50 = 15.4 nM
Anti-inflammatoryReduced TNF-α levels
Cognitive ImprovementEnhanced memory in scopolamine model

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